molecular formula C9H9NO4S2 B11960302 (Methylsulfonyl)(phenylsulfonyl)acetonitrile CAS No. 56075-42-4

(Methylsulfonyl)(phenylsulfonyl)acetonitrile

Katalognummer: B11960302
CAS-Nummer: 56075-42-4
Molekulargewicht: 259.3 g/mol
InChI-Schlüssel: AEOQDPYDVGUUMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Methylsulfonyl)(phenylsulfonyl)acetonitrile is an organic compound that features both methylsulfonyl and phenylsulfonyl groups attached to an acetonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Methylsulfonyl)(phenylsulfonyl)acetonitrile typically involves the reaction of methylsulfonylacetonitrile with phenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Methylsulfonyl)(phenylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Methylsulfonyl)(phenylsulfonyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (Methylsulfonyl)(phenylsulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylsulfonylacetonitrile: Contains only the methylsulfonyl group.

    Phenylsulfonylacetonitrile: Contains only the phenylsulfonyl group.

    Methanesulfonylacetonitrile: Similar structure but with a methanesulfonyl group.

Uniqueness

(Methylsulfonyl)(phenylsulfonyl)acetonitrile is unique due to the presence of both methylsulfonyl and phenylsulfonyl groups, which impart distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one sulfonyl group.

Eigenschaften

CAS-Nummer

56075-42-4

Molekularformel

C9H9NO4S2

Molekulargewicht

259.3 g/mol

IUPAC-Name

2-(benzenesulfonyl)-2-methylsulfonylacetonitrile

InChI

InChI=1S/C9H9NO4S2/c1-15(11,12)9(7-10)16(13,14)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI-Schlüssel

AEOQDPYDVGUUMY-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C(C#N)S(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.